molecular formula C20H22N4O B12736616 Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)- CAS No. 129663-59-8

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)-

Cat. No.: B12736616
CAS No.: 129663-59-8
M. Wt: 334.4 g/mol
InChI Key: VGTLFAFTTICIEL-UHFFFAOYSA-N
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Description

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinazoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as anticancer, antiviral, and antibacterial agents.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another nitrogen-containing heterocycle with diverse biological activities.

    Pyrimidine: A six-membered ring with two nitrogen atoms, similar to quinazoline.

    Benzimidazole: Contains a fused benzene and imidazole ring, with various pharmacological properties.

Uniqueness

Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)- is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

129663-59-8

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-phenylmethoxyquinazoline

InChI

InChI=1S/C20H22N4O/c1-23-11-13-24(14-12-23)20-21-18-10-6-5-9-17(18)19(22-20)25-15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

VGTLFAFTTICIEL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OCC4=CC=CC=C4

Origin of Product

United States

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